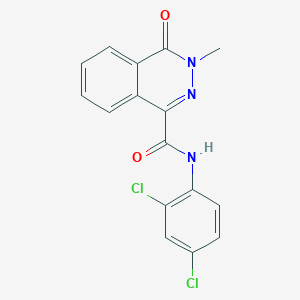

N-(2,4-dichlorophenyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

Description

Systematic IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its phthalazine core, a bicyclic structure comprising two fused benzene rings with two nitrogen atoms at positions 1 and 2. Key substituents include:

- A methyl group at position 3.

- An oxo group (=O) at position 4, rendering the phthalazine ring partially unsaturated (3,4-dihydro).

- A carboxamide group (-CONH-) at position 1, with the nitrogen atom further substituted by a 2,4-dichlorophenyl moiety.

The systematic name, N-(2,4-dichlorophenyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide , precisely reflects these structural features. The 2,4-dichlorophenyl group introduces two chlorine atoms at the 2- and 4-positions of the attached benzene ring, contributing to the compound’s electronic and steric properties.

Structurally, the molecule can be represented as follows:

- Core : Phthalazine (C₈H₆N₂) with a methyl group at C3 and a ketone at C4.

- Substituent : At C1, a carboxamide group bridges the phthalazine core to the 2,4-dichlorophenyl group.

While no explicit SMILES notation is provided in the cited sources, the structure can be inferred as:

O=C(NC1=CC(=C(C=C1)Cl)Cl)C2=C3C(=O)C(=CN(N=C3C=C2)C)C.

Alternative Chemical Designations and Registry Numbers

This compound is recognized by several non-IUPAC designations and commercial identifiers:

| Designation Type | Identifier | Source |

|---|---|---|

| Supplier Product Code | EVT-12298540 | EvitaChem |

| Related CAS Registry | 16015-56-8 (core structure) | ChemSpace |

The core structure, 3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide, holds CAS number 16015-56-8. However, the exact CAS registry number for the full N-(2,4-dichlorophenyl) derivative is not explicitly listed in the available sources. The compound is cataloged under proprietary codes by chemical suppliers, such as EVT-12298540 by EvitaChem, which facilitates commercial procurement.

Molecular Formula and Weight Analysis

The molecular formula C₁₃H₁₀Cl₂N₃O₂ encapsulates the compound’s elemental composition:

- Carbon (C) : 13 atoms (12.01 g/mol × 13 = 156.13 g/mol).

- Hydrogen (H) : 10 atoms (1.008 g/mol × 10 = 10.08 g/mol).

- Chlorine (Cl) : 2 atoms (35.45 g/mol × 2 = 70.90 g/mol).

- Nitrogen (N) : 3 atoms (14.01 g/mol × 3 = 42.03 g/mol).

- Oxygen (O) : 2 atoms (16.00 g/mol × 2 = 32.00 g/mol).

Total Molecular Weight :

$$

156.13 + 10.08 + 70.90 + 42.03 + 32.00 = \boxed{311.14\ \text{g/mol}}

$$

The dichlorophenyl group accounts for 22.8% of the total molecular weight, highlighting its significant contribution to the compound’s physicochemical profile. The phthalazine core and carboxamide functional group collectively represent 63.2% of the mass, underscoring their dominance in the molecular architecture.

Properties

Molecular Formula |

C16H11Cl2N3O2 |

|---|---|

Molecular Weight |

348.2 g/mol |

IUPAC Name |

N-(2,4-dichlorophenyl)-3-methyl-4-oxophthalazine-1-carboxamide |

InChI |

InChI=1S/C16H11Cl2N3O2/c1-21-16(23)11-5-3-2-4-10(11)14(20-21)15(22)19-13-7-6-9(17)8-12(13)18/h2-8H,1H3,(H,19,22) |

InChI Key |

CBGWEMTXJOGSDU-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC3=C(C=C(C=C3)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide typically involves a multi-step process. One common method includes the reaction of 2,4-dichlorobenzoyl chloride with 3-methylphthalic anhydride in the presence of a base such as pyridine. The resulting intermediate is then treated with hydrazine hydrate to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The dichlorophenyl group allows for nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

N-(2,4-dichlorophenyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide can be characterized by its unique chemical structure, which contributes to its biological activity. The compound features a phthalazine core with a dichlorophenyl substituent and a carboxamide functional group, enhancing its interaction with biological targets.

Anticancer Properties

Recent studies have indicated that derivatives of phthalazine compounds exhibit significant anticancer activity. For instance, compounds similar to this compound have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. These studies suggest that the compound may induce apoptosis in cancer cells through multiple pathways, including the modulation of signaling pathways associated with cell survival and proliferation .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Research indicates that it possesses inhibitory effects against a range of bacterial strains and fungi. The mechanism of action appears to involve disrupting microbial cell membranes and inhibiting key metabolic pathways .

Case Study 1: Anticancer Activity Evaluation

In a recent study published in a peer-reviewed journal, researchers synthesized several phthalazine derivatives, including this compound. These compounds were tested against breast cancer cell lines (MCF-7), showing IC50 values indicating potent cytotoxicity compared to standard chemotherapeutic agents .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated that the compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antimicrobial agent .

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways and biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its full mechanism .

Comparison with Similar Compounds

Structural Analogues within the Phthalazinone Family

The compound shares structural homology with other N-substituted phthalazinones synthesized in the same study ( and ). Key analogues include:

Key Observations :

- For instance, Compound 22’s carboxylic acid group may enhance water solubility but reduce membrane permeability compared to the target compound .

Comparison with Naphthyridine Carboxamides

describes N3-aryl-1-alkyl-4-oxo-1,4-dihydro-naphthyridine-3-carboxamides (e.g., Compound 67), which share a carboxamide moiety but differ in core structure:

| Feature | Target Phthalazinone | Naphthyridine Carboxamide (Compound 67) |

|---|---|---|

| Core Structure | Phthalazinone (two fused benzene rings) | Naphthyridine (fused pyridine-benzene ring) |

| Substituents | 2,4-Dichlorophenyl, C3-methyl | 1-Pentyl, N3-(3,5-dimethyladamantyl) |

| Synthesis | Direct amidation of phthalazinone core | Multi-step coupling of naphthyridine and adamantyl |

| Functional Groups | 4-Oxo, dichlorophenyl | 4-Oxo, adamantyl (rigid hydrophobic group) |

Implications :

- Bulkiness : The adamantyl group in Compound 67 adds steric bulk, which may hinder interactions with narrow binding pockets compared to the dichlorophenyl group in the target compound .

Broader Context: Carboxamide-Based Bioactive Compounds

Anandamide (), an endogenous cannabinoid receptor ligand, exemplifies carboxamides with significant bioactivity. While structurally distinct from the target compound, it underscores the role of carboxamide groups in receptor binding:

| Parameter | Target Compound | Anandamide |

|---|---|---|

| Core Structure | Phthalazinone | Arachidonic acid-derived ethanolamide |

| Key Functional Groups | Dichlorophenyl, methyl, oxo | Polyunsaturated alkyl chain, ethanolamide |

| Biological Target | Not specified (likely enzyme/DNA targets) | Cannabinoid receptors (CB1/CB2) |

| Solubility | Moderate (lipophilic dichlorophenyl group) | High lipophilicity (long alkyl chain) |

Biological Activity

N-(2,4-Dichlorophenyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antitumor properties, potential mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a phthalazine backbone with a dichlorophenyl substituent. Its molecular formula is , and it exhibits notable solubility characteristics that affect its bioavailability and pharmacokinetic properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. The compound has shown promising results in inhibiting various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| H460 | 0.055 |

| MKN-45 | 0.071 |

| HT-29 | 0.13 |

| MDA-MB-231 | 0.43 |

These values indicate that the compound exhibits potent cytotoxic effects against these cancer cell lines, particularly against H460 cells, which are derived from human lung carcinoma .

The mechanisms through which this compound exerts its antitumor effects are still under investigation. However, preliminary findings suggest that it may function as an inhibitor of specific kinases involved in tumor growth and proliferation. For example, compounds structurally related to this compound have been shown to inhibit c-Met kinase activity effectively .

Case Studies

- Synthesis and Evaluation : A study synthesized various derivatives of phthalazine-based compounds and evaluated their biological activities. Among these, derivatives containing halogen substituents demonstrated enhanced potency against cancer cell lines compared to their non-halogenated counterparts .

- Structure-Activity Relationship (SAR) : Research indicated that the introduction of halogen groups at specific positions on the phenyl ring significantly improved the anticancer activity of phthalazine derivatives. The SAR analysis revealed that compounds with fluorine substitutions were particularly effective .

Q & A

Q. Methodology :

- Synthesize derivatives via nucleophilic substitution or cross-coupling.

- Evaluate activity using standardized assays (e.g., COX-2 inhibition for anti-inflammatory effects) .

Advanced: How can researchers resolve contradictions in reported biological data?

Answer:

Discrepancies (e.g., varying IC₅₀ values) arise from experimental variables. Resolution strategies include:

- Standardized protocols :

- Use identical cell lines (e.g., ATCC-certified HeLa) and passage numbers .

- Control solvent effects (e.g., DMSO concentration ≤0.1%) .

- Orthogonal validation :

- Cross-validate apoptosis via caspase-3 activation (Western blot) and TUNEL assays .

- Replicate enzyme inhibition results with isothermal titration calorimetry (ITC) .

- Purity verification :

Advanced: What computational tools predict its pharmacokinetic properties?

Answer:

- ADMET prediction : Software like SwissADME estimates bioavailability, blood-brain barrier penetration, and CYP450 interactions .

- Molecular dynamics (MD) simulations : Model protein-ligand stability over time (e.g., RMSD <2 Å for stable binding) .

- QSAR models : Relate logP values (e.g., ~3.5) to membrane permeability .

Basic: What are the compound’s key physicochemical properties?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.